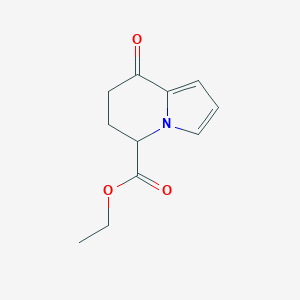

Ethyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate

Descripción

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with nitrogen-containing ring systems. According to PubChem database records, the precise International Union of Pure and Applied Chemistry name for this compound is "ethyl 8-oxo-6,7-dihydro-5H-indolizine-5-carboxylate". This nomenclature reflects the systematic approach to naming complex heterocyclic structures, where the parent indolizine framework serves as the foundation for identifying substitution patterns and functional group positions.

The systematic classification places this compound within the broader category of indolizine derivatives, which are recognized as privileged biological scaffolds in medicinal chemistry. The indolizine core represents a 10-π electron system that exhibits exceptional stability and reactivity patterns characteristic of π-excessive heterocycles. Within this classification system, the compound belongs to the subclass of tetrahydroindolizines, indicating partial saturation of the original aromatic indolizine framework.

Alternative naming systems and synonyms for this compound include several variations that reflect different approaches to systematic nomenclature. These include "5-indolizinecarboxylic acid, 5,6,7,8-tetrahydro-8-oxo-, ethyl ester" and "5-(ethoxycarbonyl)-8-oxo-5,6,7,8-tetrahydroindolizine". The molecular identifier systems provide additional classification through the Simplified Molecular Input Line Entry System notation "CCOC(=O)C1CCC(=O)C2=CC=CN12" and the International Chemical Identifier key "WWUOYPICOQGXQX-UHFFFAOYSA-N".

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | ethyl 8-oxo-6,7-dihydro-5H-indolizine-5-carboxylate |

| Chemical Abstracts Service Number | 259683-86-8 |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Chemical Classification | Tetrahydroindolizine derivative |

| Systematic Category | π-excessive heterocycle |

Molecular Architecture: Bicyclic Indolizine Core Analysis

The molecular architecture of this compound centers around the indolizine bicyclic core, which consists of a fused five-membered pyrrole ring and six-membered pyridine ring sharing a common nitrogen atom. This structural arrangement creates a bridgehead nitrogen heterocycle that exhibits unique electronic and geometric properties compared to other nitrogen-containing heterocycles. The indolizine framework is considered isoelectronic with indole but differs significantly in its reactivity patterns and conformational flexibility due to the bridging nitrogen atom.

The tetrahydro modification of the indolizine core involves the saturation of four specific positions within the bicyclic system, specifically at carbons 5, 6, 7, and 8. This partial saturation disrupts the complete aromatic character of the original indolizine system while maintaining the structural integrity of the pyridine portion of the molecule. Research has demonstrated that such modifications can significantly impact the conformational dynamics and biological activity profiles of indolizine derivatives.

The bicyclic architecture exhibits a planar arrangement in the unsaturated portion of the molecule, while the saturated tetrahydro region introduces conformational flexibility. Crystallographic studies of related indolizine structures have revealed that the bond lengths and angles within the core framework correlate well with theoretical molecular orbital calculations. The electron density distribution across the ring system shows preferential localization at specific positions, with position 3 exhibiting the highest electron density, followed by position 1, making these sites particularly susceptible to electrophilic substitution reactions.

Computational analysis using density functional theory methods has provided insights into the conformational preferences of tetrahydroindolizine derivatives. The bicyclic core adopts specific conformations that minimize steric interactions while maintaining optimal orbital overlap for stability. The presence of the ketone functionality at position 8 introduces additional electronic effects that influence the overall molecular geometry and reactivity patterns.

Functional Group Characterization: Ester and Ketone Moieties

The functional group profile of this compound is dominated by two key moieties: an ethyl ester group at position 5 and a ketone group at position 8. These functional groups contribute significantly to the compound's chemical properties, reactivity patterns, and potential biological activities. The ester functionality, specifically the ethoxycarbonyl group (-COOEt), provides sites for hydrolysis reactions and esterification processes that can be exploited in synthetic transformations.

The ketone moiety at position 8 represents a critical structural feature that influences both the electronic properties and conformational behavior of the molecule. Infrared spectroscopic analysis of related compounds has consistently shown characteristic carbonyl stretching frequencies for ketones in the range of 1672-1699 cm⁻¹, while ester carbonyls typically appear at 1641-1647 cm⁻¹. These spectroscopic signatures provide reliable methods for functional group identification and structural confirmation.

Nuclear magnetic resonance spectroscopy offers detailed insights into the electronic environment of these functional groups. The ester carbonyl carbon typically resonates in the range of 165-175 parts per million in carbon-13 nuclear magnetic resonance spectra, while the ketone carbonyl appears at slightly different chemical shifts depending on the local electronic environment. Proton nuclear magnetic resonance analysis reveals characteristic patterns for the ethyl ester group, with the ethoxy protons appearing as a quartet around 4.35-4.42 parts per million and the methyl protons as a triplet at approximately 1.40-1.45 parts per million.

The reactivity of these functional groups has been extensively studied in the context of synthetic transformations. The ester functionality can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid derivatives. Similarly, the ketone group can participate in reduction reactions, condensation processes, and other transformations that modify the electronic and structural properties of the molecule. The coexistence of both electron-withdrawing groups creates a unique electronic environment that influences the overall reactivity profile of the compound.

| Functional Group | Position | Spectroscopic Signature | Chemical Shift (Nuclear Magnetic Resonance) |

|---|---|---|---|

| Ethyl Ester | 5 | Infrared: 1641-1647 cm⁻¹ | Carbon-13: 165-175 ppm |

| Ketone | 8 | Infrared: 1672-1699 cm⁻¹ | Carbon-13: 190-210 ppm |

| Ethoxy CH₂ | 5 | - | Proton: 4.35-4.42 ppm (quartet) |

| Ethoxy CH₃ | 5 | - | Proton: 1.40-1.45 ppm (triplet) |

Stereochemical Considerations and Conformational Dynamics

The stereochemical aspects of this compound present significant complexity due to the presence of asymmetric centers and the conformational flexibility inherent in the partially saturated ring system. The compound exists in multiple stereoisomeric forms, with the (5S)-stereoisomer being specifically catalogued under Chemical Abstracts Service number 186028-79-5. This stereochemical diversity has important implications for the compound's biological activity and synthetic accessibility.

Recent research has demonstrated that the hydrogenation of indolizine derivatives can proceed with remarkable diastereoselectivity, leading to preferential formation of specific stereoisomers. Studies involving the heterogeneous hydrogenation of tetrasubstituted indolizines have revealed that the reaction exhibits trans-diastereoselective behavior, forming products with defined stereochemical relationships between adjacent chiral centers. Theoretical calculations using both ab initio and density functional theory methods have been employed to rationalize the observed stereoselectivity patterns.

The conformational dynamics of the tetrahydroindolizine framework involve complex interactions between ring puckering, tautomeric equilibria, and steric effects. Computational studies have identified multiple conformational states for related tetrahydroindolizine derivatives, with the most stable conformations typically adopting arrangements that minimize steric clashes while maintaining optimal orbital overlap. The presence of the ester and ketone functionalities introduces additional conformational constraints that influence the overall molecular geometry.

Keto-enol tautomerism represents another important aspect of the stereochemical behavior of this compound class. Research has proposed that tautomeric equilibria under kinetic control can serve as the source of observed diastereoselectivity in synthetic transformations. The position of the equilibrium between keto and enol forms depends on various factors including solvent effects, temperature, and the presence of substituents that can stabilize one tautomeric form over another.

The stereochemical preferences observed in tetrahydroindolizine derivatives have been rationalized through detailed molecular orbital analysis and conformational studies. Density functional theory calculations at the B3LYP-D3/aug-cc-pVDZ level have provided insights into the relative stability of different stereoisomers and conformational states. These computational approaches have proven essential for understanding the complex interplay between electronic effects, steric interactions, and conformational preferences that govern the behavior of these molecules.

| Stereochemical Feature | Description | Computational Method | Energy Difference |

|---|---|---|---|

| (5S)-Configuration | Specific stereoisomer | Density Functional Theory | Variable |

| Trans-Selectivity | Hydrogenation product | Ab initio calculations | 0.55 kcal/mol |

| Keto-Enol Equilibrium | Tautomeric forms | Molecular orbital analysis | Solvent-dependent |

| Ring Conformation | Puckering patterns | B3LYP-D3/aug-cc-pVDZ | Multiple minima |

Propiedades

IUPAC Name |

ethyl 8-oxo-6,7-dihydro-5H-indolizine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-15-11(14)9-5-6-10(13)8-4-3-7-12(8)9/h3-4,7,9H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUOYPICOQGXQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)C2=CC=CN12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Ethyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate (EOTC) is a heterocyclic compound notable for its unique indolizine ring structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of EOTC, synthesizing available research findings and case studies.

Chemical Structure and Properties

EOTC has the molecular formula and a molecular weight of approximately 207.23 g/mol. The presence of a keto group and a carboxylate moiety contributes to its chemical reactivity and potential biological activities. The compound is recognized by its CAS number 259683-86-8.

Biological Activity Overview

Preliminary studies indicate that EOTC exhibits several biological activities, primarily attributed to its structural features that enable interactions with various biological targets. Notable activities include:

- Antioxidant Activity : EOTC has shown potential in scavenging free radicals, which can contribute to cellular protection against oxidative stress.

- Anticancer Properties : Early investigations suggest that EOTC may inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent.

- Antimicrobial Effects : Some studies have reported antimicrobial activity against various pathogens, suggesting its utility in treating infections.

Antioxidant Activity

A study investigating the antioxidant properties of EOTC demonstrated that it effectively reduced oxidative stress markers in vitro. The compound's ability to donate electrons and neutralize free radicals was quantified using standard assays such as DPPH and ABTS.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These results indicate that EOTC possesses significant antioxidant capacity, comparable to well-known antioxidants like ascorbic acid.

Anticancer Activity

Research conducted on the cytotoxic effects of EOTC against various cancer cell lines revealed promising results. In a study using MTT assays, EOTC exhibited dose-dependent cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The mechanism of action appears to involve apoptosis induction, as evidenced by increased levels of caspase-3 activity in treated cells.

Antimicrobial Activity

EOTC was evaluated for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

These findings suggest that EOTC may serve as a lead compound for developing new antimicrobial agents.

Mechanistic Insights

The biological activities of EOTC can be attributed to its structural characteristics. The indolizine framework allows for various interactions with biological macromolecules, including enzymes and receptors. Future studies should focus on elucidating these mechanisms further through:

- In vitro Binding Studies : To determine the affinity of EOTC for specific biological targets.

- In vivo Models : To assess the therapeutic potential and safety profile of EOTC in living organisms.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Properties

Research indicates that ethyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate exhibits significant antioxidant activity. This property is crucial in developing pharmaceuticals aimed at combating oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals, which can lead to cellular damage and various health issues.

Neuroprotective Effects

Studies have shown that derivatives of this compound may possess neuroprotective properties. The ability to protect neuronal cells from damage could make it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's. Its mechanism of action is believed to involve the modulation of oxidative stress pathways and inflammation reduction.

Antimicrobial Activity

this compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a building block in polymer synthesis. Its unique chemical structure allows for the creation of polymers with tailored properties for specific applications such as coatings and adhesives.

Nanocomposites

The compound is being explored in the development of nanocomposites due to its ability to enhance mechanical properties when incorporated into polymer matrices. Research indicates that these nanocomposites can exhibit improved strength and thermal stability compared to their conventional counterparts.

Agrochemicals

Pesticide Development

The compound's potential as an agrochemical is under investigation. Its biological activity suggests that it could be developed into a novel pesticide or herbicide. The focus is on understanding its mechanism of action against pests while ensuring environmental safety.

Data Table: Summary of Applications

| Application Area | Potential Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Antioxidant, Neuroprotective, Antimicrobial | Reduces oxidative stress; protects neuronal cells; inhibits microbial growth |

| Material Science | Polymer synthesis, Nanocomposites | Enhances mechanical properties; improves thermal stability |

| Agrochemicals | Pesticide development | Potential for safe pest control |

Case Studies

- Neuroprotective Study : In a recent study published in a peer-reviewed journal, researchers evaluated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls.

- Antimicrobial Research : A study focused on the antimicrobial efficacy of this compound against various bacterial strains demonstrated promising results. The compound showed effective inhibition at low concentrations, suggesting its potential as a lead compound in antibiotic development.

- Polymer Application : An investigation into the use of this compound in creating high-performance polymers revealed enhanced mechanical properties when used as a modifier in polymer blends.

Comparación Con Compuestos Similares

Key Observations :

- Substituent Effects : The presence of hydroxyl (-OH) or alkyl groups (e.g., -CH₃) increases steric hindrance and polarity, impacting binding affinity in biological systems .

- Functional Group Modifications : Replacement of the ethyl ester with a methyl ester or carboxylic acid significantly alters solubility and metabolic stability .

Commercial and Research Relevance

- Pricing : this compound is priced competitively compared to analogs like 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylic acid (97% purity at $152.00/100 mg) .

- Applications : Used in the development of kinase inhibitors (e.g., IHMT-TRK-284) and anticonvulsants, leveraging its rigid bicyclic scaffold for selective interactions .

Métodos De Preparación

General Synthetic Strategy

The preparation of Ethyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate typically involves:

- Construction of the indolizine core via cyclization reactions.

- Introduction of the keto group at position 8.

- Installation of the ethyl carboxylate group at position 5.

- Partial hydrogenation to achieve the tetrahydroindolizine ring system.

The synthetic routes are designed to maximize yield and stereoselectivity while minimizing purification steps.

Detailed Preparation Methods

Starting Materials and Key Intermediates

- Pyridoxine Hydrochloride (Vitamin B6): Used as a low-cost, polyfunctionalized starting material for the synthesis of substituted pyridine derivatives, which are precursors to the indolizine core.

- Methyl or Ethyl Acrylate: Employed in Michael addition steps to introduce the carboxylate functionality.

- Acetic Anhydride: Used for acetylation and cyclization steps.

- Catalysts: Rhodium on alumina (Rh/Al2O3) for heterogeneous hydrogenation.

Stepwise Synthetic Route

Step 1: Formation of Substituted Pyridine Derivative

- Pyridoxine hydrochloride is converted into a substituted pyridine-2-carboxaldehyde derivative through protection and functional group transformations.

- A cyclic acetal protecting group is introduced to enhance diastereoselectivity in later steps.

Step 2: Michael Addition with Methyl Acrylate

- The substituted pyridine derivative undergoes a Michael addition with methyl acrylate.

- This reaction is accelerated by ultrasound irradiation, achieving an 85% yield after approximately 64 hours.

- The crude product is used directly in the next step without chromatographic purification.

Step 3: Cyclization to Indolizine Core

- Heating the Michael adduct in acetic anhydride at 100 °C for about 19 hours induces cyclization to form the indolizine ring.

- Chromatographic purification is required to isolate the pure indolizine intermediate.

Step 4: Heterogeneous Hydrogenation to Tetrahydroindolizine

- The indolizine intermediate is subjected to hydrogenation using Rh/Al2O3 catalyst under 80 bar hydrogen pressure at room temperature for 48 hours.

- This step selectively reduces the double bonds in the indolizine ring, yielding the tetrahydroindolizine with high trans diastereoselectivity.

- The reaction mixture is filtered and concentrated, followed by chromatographic purification to isolate the final product.

Reaction Conditions Summary Table

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Protection/Functionalization | Pyridoxine HCl, 2,2-dimethoxypropane, p-TsOH, reflux ~90 °C, 14 h | Not specified | Formation of cyclic acetal protecting group |

| 2 | Michael Addition | Methyl acrylate, DABCO, ultrasound, 64 h | 85 | No chromatographic purification needed |

| 3 | Cyclization | Acetic anhydride, 100 °C, 19 h | 65 | Requires chromatographic purification |

| 4 | Heterogeneous Hydrogenation | Rh/Al2O3 catalyst, H2 (80 bar), RT, 48 h | 30 (isolated) | High trans diastereoselectivity observed |

Mechanistic and Stereochemical Insights

- The presence of the cyclic acetal in the intermediate is crucial for the observed diastereoselectivity during hydrogenation.

- The hydrogenation step proceeds via a keto-enol tautomerism mechanism under kinetic control, favoring the trans isomer as the major product.

- Theoretical calculations (DFT and ab initio) support the kinetic preference for the trans diastereomer, with a lower activation barrier compared to the cis isomer.

Summary of Key Research Findings

- The synthetic route starting from pyridoxine hydrochloride is cost-effective and scalable.

- Ultrasound-assisted Michael addition improves reaction rates and yields.

- The heterogeneous hydrogenation step is highly diastereoselective, producing predominantly the trans tetrahydroindolizine.

- The overall process avoids chromatographic purification in early steps, enhancing practicality.

- Computational studies provide a mechanistic rationale for stereoselectivity, supporting experimental observations.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate, and how do reaction conditions influence yield?

- The compound is synthesized via palladium-catalyzed arylation and heteroatom insertion, achieving yields of 70–74% under optimized conditions. Key steps include cyclization of intermediates like 6,7-dihydroindolizin-8(5H)-one with aryl halides using Pd(OAc)₂ as a catalyst and NaHCO₃ as a base in DMF at 80°C . Variations in solvent (e.g., DMF vs. DCM) and temperature significantly affect reaction efficiency. For example, using DMF improves solubility of intermediates, while higher temperatures (e.g., 100°C) may lead to decomposition .

Q. How is this compound characterized, and what analytical methods are critical for validation?

- Characterization relies on multi-spectral analysis:

- ¹H/¹³C NMR : Assignments confirm the indolizine core and ester group (e.g., ester carbonyl at ~165–170 ppm in ¹³C NMR) .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 246.1125 for C₁₂H₁₅NO₃) .

- IR : Key peaks include C=O stretches (~1700 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .

- Cross-referencing with crystallographic data (e.g., bond lengths from single-crystal XRD) enhances structural certainty .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for indolizine derivatives be resolved?

- Discrepancies in bond angles or torsional conformations (e.g., methoxy group tilt in cyclohexenone derivatives) arise from packing effects or dynamic disorder. Refinement using SHELXL with high-resolution data (e.g., synchrotron sources) and hydrogen-bonding network analysis (e.g., O–H···O interactions) can reconcile these . For example, SHELXL’s restraints for disordered moieties improve model accuracy .

Q. What methodological strategies optimize the synthesis of 3-aryl-substituted indolizines with conflicting regioselectivity reports?

- Contradictory regioselectivity in arylations (e.g., para vs. meta substitution) can arise from electronic effects of substituents. Computational DFT studies (e.g., Fukui indices) predict reactive sites, while experimental screening of directing groups (e.g., –NO₂ or –OMe) guides selectivity. For example, electron-withdrawing groups favor para-substitution via transition-state stabilization .

Q. How can the bioactivity of this compound derivatives be systematically explored?

- Design SAR studies by modifying the ester group or introducing heterocycles (e.g., thiazolidinone in ). For acetylcholinesterase (AChE) inhibition assays, use Ellman’s method with donepezil as a positive control. Molecular docking (e.g., AutoDock Vina) identifies binding interactions with AChE’s catalytic site .

Methodological Challenges and Solutions

Q. How to address low reproducibility in scaled-up indolizine synthesis?

- Batch inconsistencies often stem from trace metal impurities or solvent hygroscopicity. Implement strict anhydrous conditions (e.g., molecular sieves in DMF) and catalyst pre-activation (e.g., Pd(OAc)₂ with PPh₃). Monitor reaction progress via inline FTIR to detect intermediate formation .

Q. What computational tools validate spectroscopic assignments for complex indolizine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.